Gnf-2

Description

Structure

3D Structure

Properties

IUPAC Name |

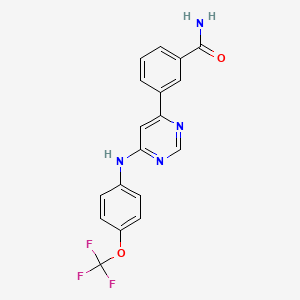

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYNIUIFUYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228443 | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778270-11-4 | |

| Record name | GNF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GNF-2: A Technical Guide to its Discovery, Synthesis, and Allosteric Inhibition of Bcr-Abl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNF-2, a pioneering allosteric inhibitor of the Bcr-Abl kinase. This compound's discovery marked a significant shift in the strategy for targeting kinases, moving beyond the ATP-competitive mechanism. This document details the discovery of this compound through differential cytotoxicity screening, outlines a plausible synthetic route, and elucidates its mechanism of action. Furthermore, it consolidates key quantitative data on its inhibitory activities and provides detailed protocols for essential experimental assays relevant to its study.

Discovery of this compound

This compound was identified through an innovative and unbiased differential cytotoxicity screen of a combinatorial library directed at kinases.[1] The primary goal of this screening was to discover compounds that selectively inhibited the proliferation of cells transformed with the Bcr-Abl oncogene, a hallmark of Chronic Myelogenous Leukemia (CML), while sparing non-transformed cells.[1] This approach led to the identification of a novel class of compounds, with this compound as the exemplar, that demonstrated potent and exclusive antiproliferative effects on Bcr-Abl-dependent cells, with potencies comparable to the established ATP-competitive inhibitor, imatinib.[1]

Intriguingly, mechanistic studies revealed that this compound did not compete with ATP, indicating a novel mode of inhibition. This non-ATP competitive mechanism was a significant breakthrough, offering a new avenue for the development of Bcr-Abl inhibitors and a potential strategy to overcome resistance to existing ATP-site inhibitors.[2]

Chemical Synthesis of this compound

Below is a DOT script visualizing a logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Allosteric Inhibition

This compound inhibits Bcr-Abl through a novel allosteric mechanism.[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP for binding in the kinase's active site, this compound binds to the myristate-binding pocket located in the C-terminal lobe of the Abl kinase domain.[2][3] This binding site is remote from the ATP-binding cleft.

The binding of this compound to the myristoyl pocket induces a conformational change in the Abl kinase domain.[2] This structural alteration affects the dynamics of the ATP-binding site, ultimately leading to the inhibition of the kinase's catalytic activity.[2] Biophysical methods, including solution NMR and X-ray crystallography, have confirmed that this compound occupies the myristate binding site.[2]

The consequence of this allosteric inhibition is the downregulation of Bcr-Abl's downstream signaling pathways. This is evidenced by the reduced phosphorylation of key substrate proteins such as STAT5 and CrkII, leading to the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[3][4]

The following diagram illustrates the Bcr-Abl signaling pathway and the point of intervention by this compound.

Caption: Bcr-Abl signaling pathway and this compound's point of inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against various cell lines and Bcr-Abl mutants.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Ba/F3 p210 | 138 nM | [1] |

| K562 | 273 nM | [1] | |

| SUP-B15 | 268 nM | [1] | |

| Ba/F3 p210 E255V | 268 nM | [1] | |

| Ba/F3 p185 Y253H | 194 nM | [1] | |

| Bcr-Abl Autophosphorylation | 267 nM | [1] | |

| Ba/F3 p185 T315I | > 10 µM | ||

| Binding Affinity (Kd) | Bcr-Abl | Not Reported | |

| Pharmacokinetics | Half-life (in vivo) | Not Reported | |

| Bioavailability | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

-

Cell Plating: Seed Bcr-Abl positive cells (e.g., K562, Ba/F3.p210) in 96-well microtiter plates at a density of 0.3-0.6 x 10^6 cells/mL in their respective growth media.[1]

-

Compound Addition: Prepare serial dilutions of this compound (typically from 5 nM to 10 µM) in the appropriate cell culture medium. Add the compound dilutions to the plated cells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the Abl kinase.

Caption: Workflow for an in vitro kinase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 0.1% CHAPS, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT, and 1% glycerol.[1]

-

Enzyme: Recombinant Abl kinase domain.

-

Substrate: A suitable peptide or protein substrate, such as GST-Abltide.

-

ATP: Prepare a stock solution of ATP, including a radiolabeled version (e.g., [γ-32P]ATP) if using autoradiography for detection.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase buffer, recombinant Abl kinase, and the desired concentration of this compound or DMSO control.

-

Pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

-

Initiate the kinase reaction by adding the substrate and ATP (final concentration typically around 0.1 mM).[1]

-

Allow the reaction to proceed for 30 minutes at room temperature.[1]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect the phosphorylated substrate. If using radiolabeled ATP, this can be done by autoradiography or phosphorimaging. Alternatively, a phospho-specific antibody can be used for detection via Western blotting.

-

-

Data Analysis: Quantify the amount of phosphorylated substrate in the presence of different concentrations of this compound to determine the IC50 for kinase inhibition.

Western Blotting for Bcr-Abl Phosphorylation

This method is used to assess the effect of this compound on the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream targets in a cellular context.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture Bcr-Abl positive cells and treat them with various concentrations of this compound for a specified period (e.g., 90 minutes).[1]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Abl, anti-phospho-STAT5, or anti-phospho-CrkII) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Conclusion

This compound represents a landmark in the field of kinase inhibitor development. Its discovery validated the concept of allosteric inhibition as a viable therapeutic strategy for targeting kinases. While its own development was succeeded by analogs with improved pharmacokinetic properties like GNF-5, the foundational research on this compound has paved the way for a new generation of allosteric inhibitors, not only for Bcr-Abl but for other kinase targets as well. The technical information and protocols provided in this guide serve as a comprehensive resource for researchers continuing to explore and expand upon this important class of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

GNF-2 Mechanism of Action on Bcr-Abl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of GNF-2, a selective, allosteric inhibitor of the Bcr-Abl oncoprotein. This compound represents a significant advancement in targeting Bcr-Abl, particularly in the context of resistance to traditional ATP-competitive inhibitors. This document details the molecular interactions, conformational changes, and cellular effects of this compound, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Introduction to Bcr-Abl and the Challenge of Drug Resistance

Chronic Myelogenous Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The deregulated kinase activity of Bcr-Abl drives the uncontrolled proliferation of hematopoietic cells, leading to the clinical manifestations of CML.

The development of ATP-competitive tyrosine kinase inhibitors (TKIs), such as imatinib, revolutionized the treatment of CML. However, the emergence of resistance, often due to point mutations in the Abl kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, for instance, confers resistance to most clinically approved ATP-competitive inhibitors. This has necessitated the development of novel therapeutic strategies that target Bcr-Abl through alternative mechanisms.

This compound: A Novel Allosteric Inhibitor

This compound is a non-ATP competitive inhibitor that targets Bcr-Abl through a distinct allosteric mechanism. Unlike traditional TKIs that bind to the ATP-binding site, this compound interacts with a remote pocket on the Abl kinase domain, leading to the stabilization of an inactive conformation.

Binding to the Myristoyl Pocket

Extensive biophysical and structural studies, including solution NMR, X-ray crystallography, and mutagenesis, have unequivocally demonstrated that this compound binds to the myristoyl binding site located in the C-terminal lobe of the Abl kinase domain.[1] This pocket is naturally occupied by a myristoyl group in the wild-type c-Abl protein, which plays a crucial role in its autoinhibition. The Bcr-Abl fusion protein lacks this N-terminal myristoylation, contributing to its constitutive activation. This compound effectively mimics the inhibitory function of the myristoyl group.[2]

Mutagenesis studies have confirmed the importance of the myristoyl pocket for this compound activity. Mutations at the entrance (A337N) and the rear (A344L) of this pocket confer resistance to this compound, but not to ATP-competitive inhibitors like imatinib.[1][3]

Mechanism of Allosteric Inhibition

The binding of this compound to the myristoyl pocket induces a series of conformational changes that are transmitted to the ATP-binding site, ultimately leading to the inhibition of kinase activity.

Conformational Dynamics

Hydrogen exchange mass spectrometry has revealed that this compound binding to the myristoyl pocket leads to dynamic changes in the ATP-binding site.[1] This allosteric communication between the myristoyl pocket and the active site is crucial for the inhibitory effect of this compound. The binding of this compound induces a bent conformation of the αI helix, which facilitates the stabilization of an inhibited state of the kinase.[1]

Role of SH3 and SH2 Domains

The inhibitory activity of this compound is not solely dependent on its interaction with the kinase domain. Functional inhibition by this compound requires the involvement of the SH3 and SH2 domains of Abl.[1] These domains are known to play a regulatory role in the activity of c-Abl, and their engagement is necessary for this compound to exert its full inhibitory effect on Bcr-Abl.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| Ba/F3.p210 | Proliferation | 138 | [4] |

| K562 | Proliferation | 273 | [4][5] |

| SUP-B15 | Proliferation | 268 | [4][5] |

| Ba/F3.p210 E255V | Proliferation | 268 | [4][5] |

| Ba/F3.p185 Y253H | Proliferation | 194 | [5] |

| Ba/F3.p210 | Bcr-Abl Phosphorylation | 267 | [4][5] |

| c-AblG2A expressing cells | CrkII Phosphorylation | 51 | [5] |

Table 1: Cellular Activity of this compound

| Bcr-Abl Mutant | This compound IC50 (nM) | Fold Change vs. Wild-Type | Imatinib IC50 (nM) |

| Wild-Type | 138 | 1.0 | 250 |

| A337N | >10,000 | >72 | 280 |

| A344L | 2,367 | 17.2 | 1,250 |

Table 2: Effect of Myristoyl Pocket Mutations on this compound Activity.[3]

Synergy with ATP-Competitive Inhibitors

A key therapeutic advantage of this compound is its ability to act synergistically with ATP-competitive inhibitors. This combination therapy has shown promise in overcoming resistance, including the challenging T315I mutation.

Overcoming T315I Resistance

While this compound alone has limited activity against the T315I mutant, it can still bind to the myristoyl pocket of the T315I Abl kinase domain, albeit with a slightly reduced affinity.[1] When combined with an ATP-competitive inhibitor like nilotinib, this compound displays additive inhibitory activity against T315I Bcr-Abl in both biochemical and cellular assays.[1] For example, in the presence of 2 µM of the this compound analog GNF-5, nilotinib inhibits T315I Bcr-Abl-dependent proliferation with an IC50 of 0.8 µM.[1]

Suppressing the Emergence of Resistance

In vitro studies have demonstrated that the combination of this compound and imatinib can suppress the emergence of resistant clones.[1] This suggests that a dual-targeting strategy could be more effective in achieving long-term disease control.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of Bcr-Abl-positive cell lines.

Methodology:

-

Cell Culture: Bcr-Abl expressing cell lines (e.g., Ba/F3.p210, K562) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 0.3-0.6 x 10^6 cells/mL.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 5 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizing the Mechanism and Pathways

Bcr-Abl Signaling Pathway and this compound Inhibition

Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival, and the inhibitory action of this compound on Bcr-Abl.

Allosteric Inhibition of Bcr-Abl by this compound

Caption: this compound binds to the myristoyl pocket, inducing a conformational change that inactivates the Abl kinase domain.

Experimental Workflow for this compound Resistance Mutation Analysis

Caption: A typical experimental workflow to identify mutations in the Bcr-Abl kinase domain that confer resistance to this compound.

Conclusion

This compound represents a paradigm of allosteric drug design, offering a distinct mechanism of action against the Bcr-Abl oncoprotein. Its ability to bind to the myristoyl pocket and induce an inactive conformation provides a valuable therapeutic strategy, particularly for overcoming resistance to ATP-competitive inhibitors. The synergistic effects observed when this compound is combined with traditional TKIs highlight the potential for combination therapies to improve clinical outcomes for CML patients. Further research into allosteric inhibitors like this compound holds significant promise for the development of more durable and effective cancer therapies.

References

- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

GNF-2's Allosteric Inhibition of Abl Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of GNF-2, a pioneering allosteric inhibitor of the Abelson (Abl) tyrosine kinase. By binding to a site distinct from the ATP-binding pocket, this compound induces a conformational change that locks the kinase in an inactive state, offering a powerful tool for both basic research and clinical applications, particularly in the context of overcoming resistance to traditional ATP-competitive inhibitors.

The Allosteric Mechanism of this compound

This compound functions as a non-ATP competitive inhibitor of Bcr-Abl, the oncogenic fusion protein central to chronic myeloid leukemia (CML).[1] Its unique mechanism of action involves binding to the myristoyl pocket located in the C-terminal lobe of the Abl kinase domain.[1][2][3] This binding event mimics the natural regulatory function of the N-terminal myristoyl group, which, in the wild-type c-Abl, docks into this pocket to stabilize an autoinhibited conformation.

The binding of this compound induces a significant conformational change in the kinase. Specifically, it promotes a "DFG-out" conformation of the Asp-Phe-Gly motif at the start of the activation loop, a hallmark of an inactive kinase state. This allosteric modulation effectively locks the kinase domain in a closed, inactive conformation, preventing it from adopting the active "DFG-in" state required for ATP binding and substrate phosphorylation.[2][4]

This allosteric approach provides a key advantage in overcoming drug resistance. Mutations in the ATP-binding site that confer resistance to inhibitors like imatinib often do not affect the myristoyl pocket, leaving the kinase susceptible to inhibition by this compound.[2]

Below is a diagram illustrating the logical flow of this compound's allosteric inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified across various cell lines and against specific Abl kinase mutants. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line / Mutant | IC50 (nM) | Reference |

| Ba/F3 p210 (Wild-Type Bcr-Abl) | 138 | [5] |

| K562 (CML cell line) | 273 | [5] |

| SUP-B15 (Ph+ ALL cell line) | 268 | [5] |

| Ba/F3 p210 E255V | 268 | [5] |

| Ba/F3 p185 Y253H | 194 | [5] |

| Ba/F3 p210 A337N | >10,000 | [3] |

| Ba/F3 p210 A344L | 2,367 | [3] |

Experimental Protocols

The elucidation of this compound's mechanism has relied on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Abl Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

-

Recombinant Abl kinase

-

This compound (or other inhibitors)

-

Abl kinase substrate (e.g., Abltide)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a multi-well plate, add 2.5 µL of the this compound dilution.

-

Add 2.5 µL of a 2X solution of recombinant Abl kinase and 2X substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Abl.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant Abl kinase domain

-

This compound

-

ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Protocol:

-

Dialyze the purified Abl kinase against the ITC buffer overnight at 4°C.

-

Prepare a solution of Abl kinase (typically 10-20 µM) in the ITC buffer.

-

Prepare a solution of this compound (typically 100-200 µM) in the final dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

Load the Abl kinase solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections (typically 1-2 µL per injection) of the this compound solution into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

Integrate the heat pulses and analyze the data using the instrument's software to determine the binding parameters (Kd, n, ΔH).

Western Blot for Phospho-STAT5 and Phospho-CrkL

This method is used to assess the inhibition of Bcr-Abl downstream signaling in a cellular context.

Materials:

-

Bcr-Abl expressing cell lines (e.g., K562)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Culture Bcr-Abl expressing cells to the desired density.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5).

Signaling Pathways and Experimental Workflows

This compound's inhibition of Bcr-Abl kinase activity leads to the downregulation of key downstream signaling pathways that are critical for the survival and proliferation of CML cells. Two important downstream targets are STAT5 and CrkL.

The following diagram illustrates the Bcr-Abl signaling pathway and the point of inhibition by this compound.

The discovery and characterization of allosteric inhibitors like this compound often follow a structured experimental workflow, starting from high-throughput screening to detailed mechanistic studies.

The diagram below outlines a typical workflow for identifying and characterizing allosteric kinase inhibitors.

References

- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Gnf-2: A Comprehensive Technical Guide to its Cellular Targets and Off-Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets and off-targets of Gnf-2, a selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Cellular Target: Bcr-Abl

This compound is a highly selective allosteric inhibitor that targets the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3][4] Unlike ATP-competitive inhibitors, this compound binds to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain.[1][2] This binding induces a conformational change that locks the kinase in an inactive state.

Quantitative Data: In Vitro and Cellular Inhibition

The inhibitory activity of this compound against Bcr-Abl and Bcr-Abl-positive cell lines has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267 | [1][2] |

| Ba/F3.p210 | Cell Proliferation | 138 | [2] |

| K562 (Bcr-Abl positive cell line) | Cell Proliferation | 273 | [1][2] |

| SUP-B15 (Bcr-Abl positive cell line) | Cell Proliferation | 268 | [1][2] |

| Ba/F3.p210E255V (mutant Bcr-Abl) | Cell Proliferation | 268 | [1][2] |

| Ba/F3.p185Y253H (mutant Bcr-Abl) | Cell Proliferation | 194 | [1] |

| c-AblG2A (CrkII phosphorylation) | Cellular Assay | 51 | [1] |

Signaling Pathway

This compound's inhibition of Bcr-Abl leads to the downregulation of downstream signaling pathways crucial for the proliferation and survival of CML cells. Key downstream effectors that are inhibited include STAT5 and CrkII.[1]

References

GNF-2: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of GNF-2, a highly selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl fusion protein. A thorough understanding of the solubility and stability of this compound is critical for its effective application in preclinical and clinical research, including compound handling, formulation development, and the design of robust experimental protocols.

Core Properties of this compound

| Property | Value |

| Chemical Name | 3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]-benzamide |

| CAS Number | 778270-11-4 |

| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |

| Molecular Weight | 374.32 g/mol |

Solubility Profile

The solubility of this compound has been determined in a range of common laboratory solvents. As a lipophilic molecule, it exhibits poor aqueous solubility but is readily soluble in several organic solvents. All solubility data should be considered in the context of specific experimental conditions, such as temperature and the purity of the solvent.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥74 mg/mL[1] | ~197.7 mM | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |

| ≥18.7 mg/mL[2] | ~50.0 mM | - | |

| 10 mg/mL[3] | ~26.7 mM | - | |

| Soluble to 100 mM | 100 mM | - | |

| Dimethylformamide (DMF) | 25 mg/mL[3] | ~66.8 mM | - |

| Ethanol | Soluble to 50 mM | 50 mM | - |

| 0.25 mg/mL[3] | ~0.67 mM | - | |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[3] | ~0.80 mM | - |

| Water | Insoluble[1] | - | - |

| <2 mg/mL[4] | <5.3 mM | - |

Stability Characteristics

This compound is a stable compound when stored under appropriate conditions. The solid form, in particular, demonstrates long-term stability. Stability in solution is dependent on the solvent and storage temperature.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Conditions | Stability Period |

| Crystalline Solid | Room temperature (shipping) | Stable for at least one month at room temperature.[5] |

| +4°C | - | |

| -20°C | ≥ 4 years | |

| Solution in DMSO | -20°C | 1 year |

| -80°C | 2 years |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of small molecules like this compound. These methodologies are based on standard pharmaceutical industry practices.

Protocol 1: Thermodynamic Solubility Assessment

This protocol describes a method for determining the thermodynamic solubility of this compound in various solvents using the shake-flask method, a gold-standard technique.

1. Materials:

- This compound (crystalline solid)

- Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

- HPLC-grade solvents for analysis

- Calibrated analytical balance

- Vortex mixer

- Orbital shaker with temperature control

- Centrifuge

- HPLC system with a UV detector

2. Procedure:

- Prepare saturated solutions by adding an excess of solid this compound to a known volume of each solvent in glass vials.

- Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

- Centrifuge the samples at a high speed to pellet the undissolved solid.

- Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

- Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.

- The calculated concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, crucial for accurate stability assessment. Such studies are typically performed according to ICH Q1A(R2) guidelines.

1. Materials:

- This compound (solid and in solution)

- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

- Hydrogen peroxide (H₂O₂)

- Temperature-controlled oven

- Photostability chamber

- HPLC-MS system

2. Procedure:

- Acid Hydrolysis: Incubate a solution of this compound in HCl (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

- Base Hydrolysis: Incubate a solution of this compound in NaOH (e.g., 0.1 N NaOH) at an elevated temperature.

- Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.

- Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 70°C).

- Photostability: Expose solid and solution forms of this compound to light according to ICH Q1B guidelines.

- At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS.

- The HPLC method should be developed to separate the parent this compound peak from all significant degradation product peaks.

- The mass spectrometer is used to identify the mass of the degradation products to aid in their structural elucidation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental handling.

Caption: this compound inhibits the Bcr-Abl signaling pathway allosterically.

Caption: Workflow for thermodynamic solubility determination.

Caption: Forced degradation study workflow for this compound.

References

GNF-2 Binding Site on Abl Kinase: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the allosteric binding site of GNF-2 on the Abl kinase. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction.

Introduction

The Abelson tyrosine kinase (Abl) is a critical signaling protein that, in its constitutively active Bcr-Abl fusion protein form, is the primary driver of chronic myeloid leukemia (CML). While ATP-competitive inhibitors have been successful in treating CML, the emergence of resistance mutations has necessitated the development of novel therapeutic strategies. This compound represents a class of allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, offering an alternative mechanism to control kinase activity.

This compound binds to the myristoyl binding pocket located in the C-terminal lobe of the Abl kinase domain.[1][2][3] This binding event induces a conformational change that inhibits the kinase activity of Abl in a non-ATP-competitive manner.[4] This guide delves into the specifics of this allosteric inhibition.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified across various cellular and biochemical assays. The following tables summarize the key half-maximal inhibitory concentrations (IC50) and the dissociation constant (Kd).

| Cell Line / Bcr-Abl Construct | IC50 (nM) | Reference |

| Ba/F3.p210 | 138 | [4] |

| K562 | 273 | [4] |

| SUP-B15 | 268 | [4] |

| Ba/F3.p210E255V | 268 | [4] |

| Ba/F3.p185Y253H | 194 | |

| Cellular Tyrosine Phosphorylation of Bcr-Abl | 267 | [4] |

| Phosphorylation of CrkII in c-AblG2A-expressing cells | 51 |

| Recombinant Abl Kinase Assay | IC50 (µM) | Reference |

| Recombinant Abl kinase activity | 0.24 | [3] |

| Binding Affinity | Kd (nM) | Reference |

| This compound to Abl (fluorescence spectroscopy) | 180 | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain.[1][3] This pocket is naturally occupied by the N-terminal myristoyl group of c-Abl, a lipid modification that plays a role in its autoinhibition. This compound binding mimics this natural regulation, stabilizing an inactive conformation of the kinase.[3] This inhibition is more potent for non-myristoylated c-Abl compared to its myristoylated counterpart.[3] The binding of this compound leads to a decrease in the autophosphorylation of Bcr-Abl and subsequently inhibits the phosphorylation of downstream substrates like STAT5.[2]

This compound allosterically inhibits Bcr-Abl signaling.

Experimental Protocols

The characterization of the this compound binding site and its inhibitory effects has been accomplished through a variety of experimental techniques.

X-Ray Crystallography

To determine the precise binding location of this compound on the Abl kinase, co-crystallography studies were performed.

-

Protein Expression and Purification: The human Abl kinase domain is expressed in an appropriate system (e.g., E. coli or insect cells) and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified Abl kinase domain is incubated with a molar excess of this compound and crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is then solved using molecular replacement, and the electron density map is used to model the protein and the bound this compound.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to confirm the binding site of this compound in solution.

-

Protein Labeling: The Abl kinase domain is isotopically labeled (e.g., with 15N) for heteronuclear NMR experiments.

-

Titration: this compound is titrated into the solution of the labeled Abl kinase domain.

-

Data Acquisition and Analysis: 2D 1H-15N HSQC spectra are acquired at each titration point. Chemical shift perturbations are monitored to identify the amino acid residues in the binding interface.[1]

Mutagenesis Studies

Site-directed mutagenesis is used to identify key residues involved in this compound binding and the allosteric mechanism.

-

Mutant Generation: Point mutations are introduced into the Abl expression vector at residues lining the myristoyl pocket.

-

Cellular Assays: The mutant Bcr-Abl constructs are expressed in a suitable cell line (e.g., Ba/F3), and the IC50 of this compound is determined using cell proliferation assays (e.g., MTT assay) to assess resistance.[1]

-

Biochemical Assays: The purified mutant Abl kinase proteins are used in in vitro kinase assays to determine the effect of the mutations on this compound's inhibitory activity.

Workflow for identifying this compound resistance mutations.

Biochemical Kinase Assays

In vitro kinase assays are performed to quantify the direct inhibitory effect of this compound on Abl kinase activity.

-

Reagents: Recombinant Abl kinase, a suitable substrate (e.g., GST-Abltide), ATP, and this compound are required.[6]

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a kinase buffer. The reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The level of substrate phosphorylation is measured. This can be done using various methods, including:

-

Radiometric Assay: Using [γ-32P]ATP and detecting the incorporation of the radioactive phosphate into the substrate via SDS-PAGE and autoradiography or phosphorimaging.[6]

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the this compound concentration.

Cell-Based Assays

Cellular assays are crucial to determine the effect of this compound on Bcr-Abl activity in a biological context.

-

Cell Lines: Bcr-Abl positive cell lines (e.g., K562, SUP-B15, or Ba/F3 cells engineered to express Bcr-Abl) are used.[6][4]

-

MTT Assay for Cell Proliferation:

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 48 hours).

-

MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

-

The IC50 value for cell growth inhibition is then calculated.[6]

-

-

Western Blotting for Phosphorylation Status:

-

Cells are treated with this compound for a defined time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Bcr-Abl (autophosphorylation) and phosphorylated downstream targets like STAT5. Total protein levels are also assessed as a loading control.[6][4]

-

Fluorescence Spectroscopy

This method is used to determine the binding affinity (Kd) of this compound to the Abl kinase.

-

Principle: The intrinsic fluorescence of this compound is enhanced upon binding to the myristoyl pocket of Abl.

-

Procedure:

-

The fluorescence of a fixed concentration of this compound is measured.

-

Increasing concentrations of the Abl kinase domain are titrated into the this compound solution.

-

The change in fluorescence is measured at each titration point.

-

-

Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding isotherm.[2]

Resistance Mutations

Mutagenesis screens have identified several amino acid substitutions that confer resistance to this compound. These mutations are located both within and outside the myristoyl binding pocket, highlighting the complex allosteric regulation of the Abl kinase.[1]

Conclusion

This compound represents a significant advancement in the inhibition of Abl kinase, demonstrating the therapeutic potential of allosteric modulators. The detailed characterization of its binding to the myristoyl pocket provides a solid foundation for the structure-guided design of next-generation allosteric inhibitors to combat drug resistance in CML and other Abl-driven cancers. The experimental protocols outlined in this guide serve as a valuable resource for researchers in this field.

References

- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validate User [ashpublications.org]

- 3. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

GNF-2 Mediated Regulation of STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which GNF-2, a selective allosteric inhibitor, regulates the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The content herein is curated for professionals in research and drug development, offering in-depth insights into the underlying signaling pathways, detailed experimental protocols for assessing STAT5 phosphorylation, and a compilation of quantitative data to support further investigation and therapeutic development.

Introduction: The Bcr-Abl-STAT5 Signaling Axis in Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation generates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2][3] The deregulated kinase activity of Bcr-Abl is a central driver of CML pathogenesis, activating a complex network of downstream signaling pathways that promote cell proliferation and survival.[1][4][5]

One of the crucial downstream effectors of Bcr-Abl is STAT5.[1][6] Constitutive activation of STAT5 is a hallmark of Bcr-Abl-positive leukemias and is essential for the initiation and maintenance of the leukemic state.[1][4] The Bcr-Abl kinase can activate STAT5 through both direct phosphorylation and indirect mechanisms involving other kinases such as Janus kinase 2 (JAK2) and Src family kinases like Hck.[3][5][6] Upon activation via phosphorylation of a critical tyrosine residue (Y694 for STAT5A and Y699 for STAT5B), STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell cycle progression and apoptosis inhibition.[3][7][8]

This compound: An Allosteric Inhibitor of Bcr-Abl

This compound is a highly selective, non-ATP competitive inhibitor of Bcr-Abl.[2][9][10] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, this compound functions as an allosteric inhibitor.[9][10] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that stabilizes the auto-inhibited state of the enzyme.[10][11][12] This unique mechanism of action allows this compound to inhibit the kinase activity of wild-type Bcr-Abl and certain imatinib-resistant mutants.[13] By inhibiting Bcr-Abl, this compound effectively blocks its downstream signaling cascades, including the phosphorylation and subsequent activation of STAT5.[9][12]

Signaling Pathway: this compound Regulation of STAT5 Phosphorylation

The primary mechanism by which this compound regulates STAT5 phosphorylation is through the allosteric inhibition of the upstream Bcr-Abl kinase. The binding of this compound to the myristate-binding pocket of Bcr-Abl locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.

This compound Signaling Pathway for STAT5 Regulation

Quantitative Data

The inhibitory effects of this compound on Bcr-Abl-positive cell lines and the subsequent reduction in STAT5 phosphorylation have been quantified in numerous studies. The following tables summarize key data points.

Table 1: IC50 Values of this compound on Bcr-Abl Expressing Cell Lines

| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |

| Ba/F3.p210 | Wild-type | 138 | [9] |

| K562 | Wild-type | 273 | [9][12] |

| SUP-B15 | Wild-type | 268 | [9][12] |

| Ba/F3.p210E255V | Mutant | 268 | [9][12] |

| Ba/F3.p185Y253H | Mutant | 194 | [12] |

Table 2: Effect of this compound on Bcr-Abl and STAT5 Phosphorylation

| Treatment | Cell Line | Target Protein | Effect | Reference |

| This compound (1 µM) | Ba/F3.p210 | p-STAT5 (Y694) | Significant decrease | [9][12] |

| This compound (1 µM) | Ba/F3.p210E255V | p-STAT5 (Y694) | Significant decrease | [9] |

| This compound (0.1-10 µM) | Bcr-Abl transformed cells | Bcr-Abl Autophosphorylation | Dose-dependent inhibition (IC50 = 267 nM) | [9][12] |

| GNF-5 (analog of this compound) + Nilotinib | T315I Bcr-Abl transformed cells | p-STAT5 | Reduction from 80% to <10% of positive cells | [11] |

Experimental Protocols

The assessment of STAT5 phosphorylation is critical for evaluating the efficacy of inhibitors like this compound. Below are detailed methodologies for key experiments.

Western Blot for Phospho-STAT5 Detection

This is a common method to qualitatively and semi-quantitatively assess the phosphorylation state of STAT5.[14][15]

Protocol:

-

Cell Culture and Treatment:

-

Culture Bcr-Abl-positive cells (e.g., K562, Ba/F3.p210) in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 90 minutes to 48 hours).[9] Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT5 (e.g., anti-p-STAT5 Y694) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 and/or a housekeeping protein like GAPDH or α-tubulin.

-

Flow Cytometry for Phospho-STAT5 Analysis

Flow cytometry allows for the rapid, quantitative analysis of STAT5 phosphorylation at the single-cell level.[14][17]

Protocol:

-

Cell Culture and Treatment:

-

As described in the Western Blot protocol, treat cells with this compound.

-

-

Cell Fixation:

-

After treatment, fix the cells immediately to preserve the phosphorylation state. A common method is to use paraformaldehyde (e.g., 1.5% PFA) for 10 minutes at room temperature.[17]

-

-

Permeabilization:

-

Permeabilize the cells to allow antibody entry. Ice-cold methanol (e.g., 90-100%) is often used for this purpose.[17] Incubate on ice for at least 10 minutes.

-

-

Antibody Staining:

-

Wash the permeabilized cells with a suitable buffer (e.g., PBS with 0.5% BSA).

-

Incubate the cells with a fluorophore-conjugated anti-phospho-STAT5 antibody (e.g., Alexa Fluor 647 anti-STAT5 pY694) for 30-60 minutes at room temperature, protected from light.[17][18]

-

(Optional) Co-stain with antibodies against cell surface markers if specific cell populations are to be analyzed.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the treated versus control cell populations.

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Bcr-Abl on a substrate in the presence of an inhibitor.

Protocol:

-

Reagent Preparation:

-

Purify recombinant Bcr-Abl kinase.

-

Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 50 mM KCl, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT).[12]

-

Use a suitable substrate for Abl kinase, such as a synthetic peptide (e.g., Abltide).

-

Prepare a solution of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the recombinant Bcr-Abl, the substrate, and varying concentrations of this compound in the kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 15-30 minutes).

-

-

Stopping the Reaction and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.[12]

-

Quantify the band intensities to determine the extent of inhibition by this compound.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on STAT5 phosphorylation.

General Workflow for this compound Investigation

Conclusion

This compound represents a significant therapeutic agent that effectively downregulates the phosphorylation of STAT5 by allosterically inhibiting the Bcr-Abl kinase. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to further explore the this compound-STAT5 axis. The unique mechanism of this compound offers a valuable alternative or complementary approach to traditional ATP-competitive inhibitors, particularly in the context of drug resistance in CML. The methodologies and data presented here serve as a robust resource for the continued investigation and development of novel anti-cancer therapies targeting this critical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric inhibitors of Bcr-abl-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Stat5 is indispensable for the maintenance of bcr/abl-positive leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 15. raybiotech.com [raybiotech.com]

- 16. [Methods of analysis of protein phosphorylation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 18. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on GNF-2 and its Role in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is the primary driver of CML pathogenesis, making it a critical target for therapeutic intervention. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, often due to mutations in the ABL kinase domain, necessitates the development of novel therapeutic strategies.

GNF-2 represents a significant advancement in this pursuit, operating through a distinct, non-ATP competitive mechanism. It is a highly selective, allosteric inhibitor of BCR-ABL, offering a promising approach to overcoming resistance to traditional TKIs and providing a deeper understanding of BCR-ABL regulation. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its role in the context of CML.

Mechanism of Action: Allosteric Inhibition of BCR-ABL

Unlike first and second-generation TKIs that bind to the ATP-binding site of the ABL kinase domain, this compound targets a different region known as the myristoyl pocket.[1] In the native c-ABL protein, the binding of a myristoyl group to this pocket induces a conformational change that maintains the kinase in an inactive state. The BCR-ABL fusion protein lacks this N-terminal myristoyl group, leading to its constitutive activation.

This compound mimics the action of the myristoyl group by binding to this allosteric site on the C-lobe of the ABL kinase domain.[1] This binding induces a conformational change that restores the auto-inhibited state of the kinase, effectively shutting down its catalytic activity. This allosteric mechanism provides a key advantage: this compound can inhibit BCR-ABL mutants that are resistant to ATP-competitive inhibitors due to mutations in the ATP-binding site, with the notable exception of the T315I "gatekeeper" mutation.[1]

The development of asciminib (Scemblix), a clinically approved STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, was built upon the foundational understanding established by early allosteric inhibitors like this compound.[2]

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across various CML cell lines, including those expressing wild-type and mutant forms of BCR-ABL. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Asciminib (ABL001) IC50 (nM) | Reference |

| Ba/F3 p210 | Wild-type | 138 | 680 | 0.6 | [3] |

| K562 | Wild-type | 273 | 250 | 4.6 | [3] |

| SUP-B15 | Wild-type | 268 | 20 | Not Reported | [3] |

| Ba/F3 p210 E255V | Imatinib-resistant mutant | 268 | 5,400 | 1.1 | [3] |

| Ba/F3 p185 Y253H | Imatinib-resistant mutant | 194 | 1,700 | Not Reported | [3] |

| Ba/F3 p210 T315I | Pan-resistant mutant | >10,000 | >10,000 | 280 | [1] |

Experimental Protocols

BCR-ABL Kinase Assay (In Vitro)

This protocol outlines a method to determine the inhibitory activity of this compound on BCR-ABL kinase activity using a non-radioactive, ELISA-based format.

Materials:

-

Recombinant human ABL1 kinase domain

-

GST-CrkL fusion protein (substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP solution

-

This compound (dissolved in DMSO)

-

Anti-phosphotyrosine antibody (e.g., 4G10) conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well microplates (high-binding)

-

Plate reader

Procedure:

-

Coat a 96-well plate with GST-CrkL substrate (e.g., 1 µ g/well in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Add the this compound dilutions and controls to the wells.

-

Add the recombinant ABL1 kinase to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate for 30-60 minutes at 30°C.

-

Wash the plate five times with wash buffer.

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of CML cell lines.

Materials:

-

CML cell lines (e.g., K562, Ba/F3-p210)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight in the dark to allow for complete dissolution of the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.[4]

Signaling Pathways and Mandatory Visualizations

This compound's inhibition of BCR-ABL leads to the downregulation of several key downstream signaling pathways that are crucial for the survival and proliferation of CML cells.

BCR-ABL Downstream Signaling

BCR-ABL activates a complex network of signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion and motility. A critical downstream effector is STAT5, which is constitutively activated in CML and plays a key role in leukemogenesis.[5]

This compound Mechanism of Allosteric Inhibition

This compound binds to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that mimics the autoinhibited state of the native c-ABL protein.

Experimental Workflow for this compound Evaluation

A typical workflow for assessing the efficacy of a compound like this compound involves a series of in vitro and in vivo experiments.

Resistance to this compound

While this compound can overcome many imatinib-resistance mutations, resistance to this compound itself can arise. The most well-characterized mechanism is mutations within the myristoyl-binding pocket, such as E505K, P465S, and C646Y. These mutations directly interfere with the binding of this compound, preventing its inhibitory action. Additionally, the T315I mutation, which confers broad resistance to ATP-competitive TKIs, also imparts resistance to this compound, suggesting a complex interplay between the ATP-binding site and the allosteric myristoyl pocket in maintaining the kinase's conformation.

Conclusion and Future Directions

This compound has been a pivotal tool in understanding the allosteric regulation of BCR-ABL and has paved the way for the development of a new class of CML therapeutics. Its unique mechanism of action provides a valuable alternative to ATP-competitive inhibitors and a strategy to combat resistance. The clinical success of asciminib validates the therapeutic potential of targeting the myristoyl pocket.

Future research in this area will likely focus on:

-

Developing next-generation allosteric inhibitors with activity against the T315I mutation.

-

Investigating combination therapies involving both allosteric and ATP-competitive inhibitors to prevent or overcome resistance.

-

Further elucidating the complex downstream effects of allosteric BCR-ABL inhibition to identify new therapeutic targets.

The continued exploration of allosteric inhibitors like this compound holds significant promise for improving outcomes for patients with CML, particularly those with resistant disease.

References

Methodological & Application

GNF-2 In Vitro Efficacy and Mechanism of Action: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML). Unlike ATP-competitive inhibitors, this compound binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound, along with its mechanism of action.

Introduction

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. This compound represents a distinct class of Bcr-Abl inhibitors that function through an allosteric mechanism, offering a potential avenue to overcome resistance to traditional TKIs.[1] The following protocols describe standard in vitro methods to evaluate the efficacy and mechanism of action of this compound.

Biochemical Assays

Bcr-Abl Kinase Activity Assay

This assay biochemically quantifies the inhibitory effect of this compound on the kinase activity of Bcr-Abl. The protocol is adapted from solid-phase kinase assay methodologies.[2]

Principle: A recombinant substrate of Bcr-Abl, such as GST-Abltide or GST-CrkL, is immobilized on agarose beads.[2][3] Cell lysates containing Bcr-Abl are incubated with the substrate-bound beads in the presence of ATP and varying concentrations of this compound. The level of substrate phosphorylation is then quantified as a measure of Bcr-Abl kinase activity.

Experimental Protocol:

-

Preparation of Substrate-Bound Beads:

-

Incubate glutathione-agarose beads with a saturating amount of purified GST-Abltide or GST-CrkL fusion protein for 1 hour at 4°C with gentle rotation.

-

Wash the beads twice with an ice-cold wash buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

-

Kinase Reaction:

-

Prepare cell lysates from a Bcr-Abl positive cell line (e.g., K562) in a suitable lysis buffer.

-

In a 96-well plate, for each reaction, combine:

-

Substrate-bound beads

-

50 µg of K562 cell lysate

-

Varying concentrations of this compound (or DMSO as a vehicle control)

-

Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

10 µM ATP

-

-

Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.[2]

-

-

Detection of Phosphorylation:

-

Wash the beads to remove ATP and cell lysate.

-

Elute the substrate protein from the beads.

-

Analyze the level of substrate phosphorylation by Western blot using a phospho-specific antibody (e.g., anti-phospho-CrkL pY207).[4]

-

Data Presentation:

| Compound | Target | Substrate | IC₅₀ (nM) |

| This compound | Bcr-Abl | GST-Abltide | 8 (in combination with GNF-5) |

Note: The provided IC₅₀ is for a combination treatment. Further experiments are required to determine the specific IC₅₀ for this compound alone in this biochemical assay.

Cell-Based Assays

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of Bcr-Abl positive cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding:

-

Use Bcr-Abl positive suspension cell lines such as K562, SUP-B15, or Ba/F3 cells expressing p210 Bcr-Abl.

-

Plate the cells in a 96-well plate at a density of 0.3-0.6 x 10⁶ cells/mL in 100 µL of culture medium.[5]

-

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.[5]

-

Carefully aspirate the supernatant.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Presentation:

| Cell Line | This compound IC₅₀ (nM) |

| Ba/F3 p210 | 138[6][8][9] |

| K562 | 273[5][6] |

| SUP-B15 | 268[5][6] |

| Ba/F3 p210 E255V | 268[6] |

| Ba/F3 p185 Y253H | 194[6] |

Inhibition of Bcr-Abl Autophosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit the autophosphorylation of Bcr-Abl within cancer cells.